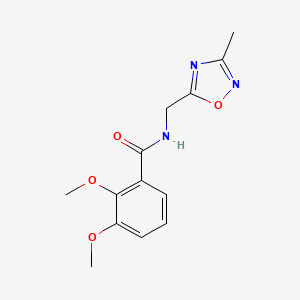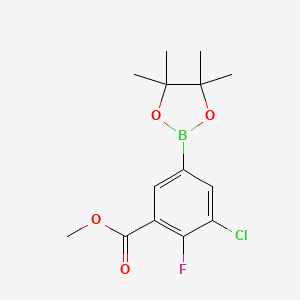
Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a complex organic compound. It contains a benzene ring and a boronic ester group, which are common in many organic compounds . The boronic ester group is often used in organic synthesis of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The structures of the compounds are usually confirmed by FTIR, NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Crystallography
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a multi-step substitution reaction. Their structures are elucidated using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds serve as boric acid ester intermediates with benzene rings, showcasing their relevance in developing complex molecular architectures (P.-Y. Huang et al., 2021). The conformational analysis through density functional theory (DFT) aligns with the crystal structures determined by X-ray diffraction, highlighting the compound's stable conformations and providing insights into its electronic structure (P. Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Further investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds are conducted through DFT. These studies reveal some of the physicochemical properties of the compounds, indicating their potential utility in various chemical reactions and material science applications (P.-Y. Huang et al., 2021).
Applications in Liquid Crystalline Materials
Another application includes the synthesis of difluoro substituted benzoate derivatives exhibiting rich polymesomorphic sequences with anticlinic properties. These materials are crucial in developing advanced liquid crystalline displays and devices, where the mesomorphic properties can be finely tuned by adjusting the molecular structure (C. D. Cruz et al., 2001).
Fluoride Chemosensors
Methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-related compounds have been utilized in developing selective and colorimetric fluoride chemosensors. These sensors exhibit significant changes upon fluoride ion binding, indicating their applications in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).
Properties
IUPAC Name |
methyl 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLQSGNBUZBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
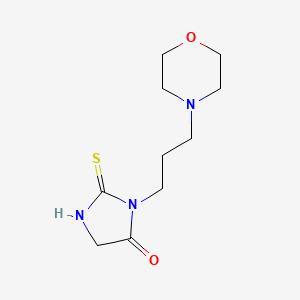
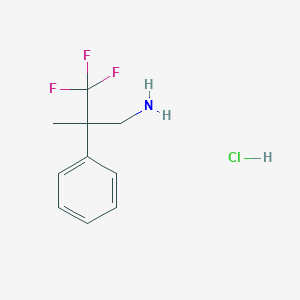
![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)
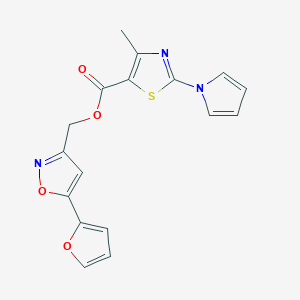
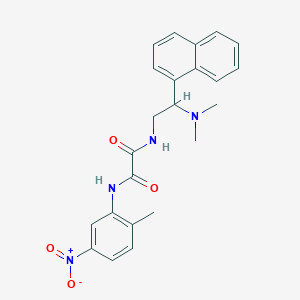
![1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide](/img/structure/B2657851.png)
![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)
![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)
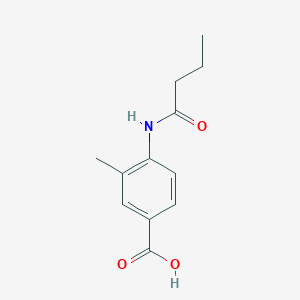
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2657858.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)
